REACTION_CXSMILES
|
CO[C:3]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[CH:5][N:4]=1.S([O-])([O:15][CH3:16])(=O)=O.ClCCCl.[C-:22]#[N:23].[Na+]>O>[C:22]([C:3]1[C:8]([O:15][CH3:16])=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[CH:5][N:4]=1)#[N:23] |f:3.4|
|
Name
|
N-oxide
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=NC=CC(=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
7.72 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)[O-]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
7.55 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
After 4 hours stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
CUSTOM
|
Details
|
to exceed 10° C
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture is extracted with ethyl ether
|
Type
|
WASH
|
Details
|
the organic phase is washed with water
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the residue chromatographed (ethyl acetate/dichloromethane)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=NC=CC(=C1OC)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.06 g | |
YIELD: PERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |